molecular formula C11H7ClF2N2O2S B1451712 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide CAS No. 1041507-44-1

6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide

Cat. No. B1451712
M. Wt: 304.7 g/mol
InChI Key: ZELDSFGYLFYTNE-UHFFFAOYSA-N
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Description

6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide is a chemical compound with the CAS Number: 1041507-44-1 . It has a molecular weight of 304.7 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 6-chloro-N-(3,5-difluorophenyl)-3-pyridinesulfonamide . The InChI code is 1S/C11H7ClF2N2O2S/c12-11-2-1-10(6-15-11)19(17,18)16-9-4-7(13)3-8(14)5-9/h1-6,16H .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 304.7 .

Scientific Research Applications

Chemical Structure and Crystal Properties

6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide demonstrates distinct crystallographic features. The dihedral angle between the pyridine rings in this sulfonamide derivative is significant, influencing molecular interactions and potential applications in material sciences or as a structural motif in pharmaceutical compounds. The N atom positioning relative to the chloropyridine ring and the N—H bond further suggests specific reactivity and bonding patterns, essential for understanding its role in complex molecular systems (Suchetan et al., 2013).

Herbicidal Activity

Compounds structurally related to 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been found to exhibit significant herbicidal activity. This suggests the potential of 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide derivatives in agricultural research, offering a new avenue for the development of herbicides with low application rates and broad-spectrum efficacy (Moran, 2003).

Enzyme Inhibition and Potential Anticancer Activity

Derivatives of pyridinesulfonamide, including those structurally similar to 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide, have been synthesized and evaluated for their stereostructures, which are crucial in understanding their biological activities. Research into the R- and S-isomers of these compounds provides insight into their potential as enzyme inhibitors, with implications for anticancer activity. Understanding the absolute configurations and binding modes of these compounds could lead to the development of targeted therapies for cancer treatment (Zhou et al., 2015).

Molecular Interactions and Complex Formation

Investigations into the electronic effects of electron-withdrawing sulfonamide groups in derivatives of 6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide have revealed their impact on molecular interactions, particularly in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. These studies are fundamental in designing molecular complexes with specific optical and magnetic properties, which could have applications in material science, sensing, and catalysis (Edder et al., 2000).

properties

IUPAC Name

6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF2N2O2S/c12-11-2-1-10(6-15-11)19(17,18)16-9-4-7(13)3-8(14)5-9/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELDSFGYLFYTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NC2=CC(=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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